![molecular formula C5H7N3O B053513 6,7-二氢-2H-吡咯并[2,1-c][1,2,4]三唑-3(5H)-酮 CAS No. 116056-07-6](/img/structure/B53513.png)

6,7-二氢-2H-吡咯并[2,1-c][1,2,4]三唑-3(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

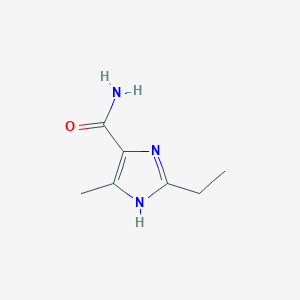

The synthesis of compounds related to 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one involves several key strategies, including direct C–H arylation, which is a palladium-catalyzed process allowing for the efficient introduction of aryl groups into heteroarenes, including triazole derivatives (Rossi et al., 2014). This method highlights the significance of palladium catalysis in constructing complex heterocyclic frameworks by directly modifying the heteroarene core, offering a versatile pathway for synthesizing various pyrrolo[2,1-c][1,2,4]triazole derivatives.

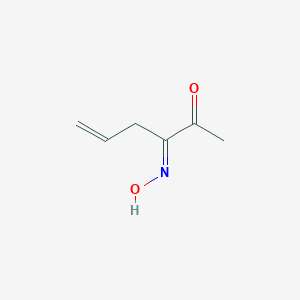

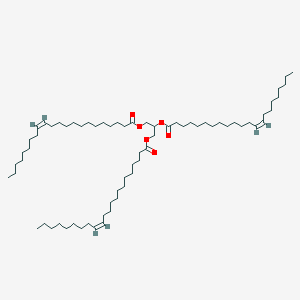

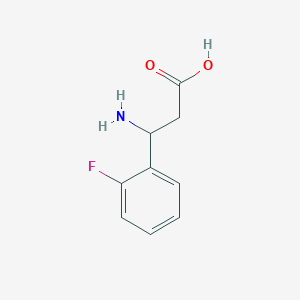

Molecular Structure Analysis

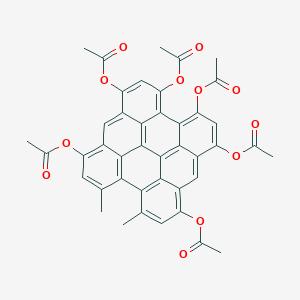

The molecular structure of 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one and related compounds is characterized by a fusion of pyrrole and triazole rings, creating a unique heterocyclic system that significantly influences their electronic and optical properties. Diketopyrrolopyrroles, which share structural similarities, are known for their exceptional optical properties due to the relationship between their structure and electronic characteristics (Grzybowski & Gryko, 2015). These insights into diketopyrrolopyrroles offer valuable analogies for understanding the electronic properties of the pyrrolo[2,1-c][1,2,4]triazole framework.

Chemical Reactions and Properties

Compounds with the pyrrolo[2,1-c][1,2,4]triazole core are involved in various chemical reactions, with their reactivity often influenced by the unique electronic distribution across the heterocyclic system. The versatility in chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, is crucial for further functionalization of these compounds. The CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) reaction, for instance, is a pivotal method for triazole synthesis, underscoring the importance of click chemistry in generating triazole derivatives with diverse functional groups (de Souza et al., 2019).

科学研究应用

有机化学中的杂环化合物

6,7-二氢-2H-吡咯并[2,1-c][1,2,4]三唑-3(5H)-酮,作为三唑衍生物的一员,由于其广泛的生物活性而受到关注。三唑衍生物是一类重要的五元杂环化合物,用于新药物的制备,由于其结构变化而具有多样的生物活性。这些化合物已被研究用于各种潜在应用,包括抗炎、抗血小板、抗微生物、抗分枝杆菌、抗肿瘤和抗病毒性能。它们还被用于对抗几种被忽视的疾病,强调了它们在药物化学和药物学中的广泛适用性(Ferreira et al., 2013)。

光学传感和生物应用

三唑衍生物,包括指定的化合物,以其在光学传感器合成中的作用而闻名,利用它们形成配位和氢键的能力,使它们适用于传感探针。由于其独特的性质和相互作用,这些化合物已广泛用于各种生物和药物应用,进一步突显了它们在科学研究中的重要性(Jindal & Kaur, 2021)。

药物中的物理和热性质

已进行研究以了解处理对三唑衍生物的物理、光谱和热性质的影响。这些研究对于制药药物的合成至关重要,旨在探索如何改变和优化这些性质以提高药物的功效和稳定性(Trivedi et al., 2015)。

高能材料应用

已对该化合物的衍生物进行了研究,以了解其晶体结构、热解和在高能材料领域的应用。这些研究为开发具有增强能量特性的材料提供了见解,这些性能参数对于开发具有增强能量特性的材料至关重要(Singh & Felix, 2003)。

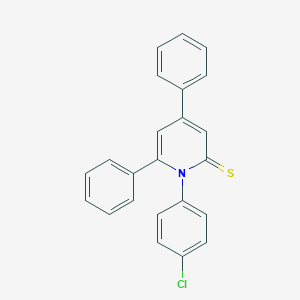

染料和颜料工业

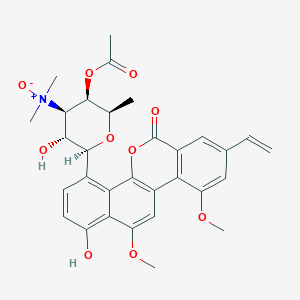

在染料和颜料工业中,6,7-二氢-2H-吡咯并[2,1-c][1,2,4]三唑-3(5H)-酮的衍生物,如二酮吡咯吡咯,由于其广泛的颜色范围和稳定性而得到广泛应用。这些化合物用于高质量颜料、场效应晶体管、块-异质结太阳能电池、染料敏化太阳能电池和荧光成像,展示了它们在材料科学和工业中的多功能性和重要性(Grzybowski & Gryko, 2015)。

未来方向

The future directions for the study of “6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one” and similar compounds could involve further exploration of their potential as inhibitors of the FGFR signaling pathway . This could lead to the development of new therapeutic strategies for various types of tumors.

作用机制

Target of Action

A related compound has been reported to inhibit receptor-interacting protein kinase 1 (ripk1), suggesting a potential target for this compound .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific literature . If it shares similar properties with its related compound, it might bind to the allosteric pocket of RIPK1 and serve as a type III inhibitor .

Biochemical Pathways

If it acts similarly to its related compound, it might be involved in the regulation of necroptosis, a form of programmed cell death .

Result of Action

If it acts similarly to its related compound, it might exhibit potent anti-necroptotic activity in both human and mouse cellular assays .

属性

IUPAC Name |

2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c9-5-7-6-4-2-1-3-8(4)5/h1-3H2,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMDBOJIFXBWBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)N2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101200389 |

Source

|

| Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116056-07-6 |

Source

|

| Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116056-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)